Methyl 2,4-dihydroxyphenylacetate is a compound that has garnered attention in various fields of research due to its biological activity. It is structurally related to α-Methyl-3,4-dihydroxy-DL-phenylalanine, a known inhibitor of aromatic amino acid decarboxylation, which plays a significant role in neurotransmitter biosynthesis123. The compound's potential extends beyond its biochemical implications, as it has also been investigated for its antiviral properties, particularly against enterovirus 714.
The mechanism of action of α-Methyl-3,4-dihydroxy-DL-phenylalanine, a closely related compound, involves the inhibition of aromatic amino acid decarboxylase. This enzyme is crucial for the synthesis of several neurotransmitters, such as serotonin, tryptamine, and tyramine, from their respective precursor amino acids123. By inhibiting this enzyme, the compound effectively reduces the biosynthesis of these amines, which has been associated with a decrease in blood pressure and a sedative effect in hypertensive patients123. This suggests that Methyl 2,4-dihydroxyphenylacetate may share a similar biochemical pathway, potentially impacting neurotransmitter levels and physiological responses.
In the medical field, the inhibition of aromatic amino acid decarboxylase by compounds like α-Methyl-3,4-dihydroxy-DL-phenylalanine has therapeutic implications, particularly in the management of hypertension. The reduction in amine biosynthesis and the associated lowering of blood pressure highlight its potential as an antihypertensive agent123. Additionally, the sedative effect observed suggests possible applications in conditions where sedation is beneficial123.
Methyl 3,4-dihydroxyphenylacetate has demonstrated inhibitory activity against enterovirus 71 (EV71) infection in rhabdomyosarcoma cells4. The compound was able to reduce the expression levels of the EV71 VP1 capsid protein, indicating its potential to inhibit viral replication4. Furthermore, the low toxicity of Methyl 3,4-dihydroxyphenylacetate to host cells, as evidenced by its high CC50 value, makes it a promising candidate for antiviral therapy development4.
While not directly related to Methyl 2,4-dihydroxyphenylacetate, research into methamphetamine synthesis has identified impurities that are structurally related to phenylacetate compounds5. The identification and characterization of these impurities can aid in the forensic analysis of illicit drug synthesis methods, providing insight into the chemical pathways used in their production5.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8